Cas no 2210139-10-7 (3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide)

3-(1H-1,3-Benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide is a heterocyclic compound featuring a benzimidazole core linked to a 1,2,4-oxadiazole moiety via a propanamide spacer. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting enzyme inhibition or receptor modulation due to its rigid, aromatic systems and hydrogen-bonding capabilities. The inclusion of a 1-ethylpyrazole group enhances solubility and bioavailability, while the oxadiazole ring contributes to metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for drug discovery. The compound's balanced lipophilicity and steric profile suggest suitability for further optimization in therapeutic applications.
3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide structure
2210139-10-7 structure
Product Name:3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide
CAS No:2210139-10-7
MF:C18H19N7O2
MW:365.389162302017
CID:5469270
Update Time:2025-06-11

3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
    • 3-(benzimidazol-1-yl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
    • 3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide
    • Inchi: 1S/C18H19N7O2/c1-2-25-11-13(9-21-25)18-22-17(27-23-18)10-19-16(26)7-8-24-12-20-14-5-3-4-6-15(14)24/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,19,26)
    • InChI Key: NMEZDVJLVIBFLP-UHFFFAOYSA-N
    • SMILES: O1C(CNC(CCN2C=NC3C=CC=CC2=3)=O)=NC(C2C=NN(C=2)CC)=N1

Computed Properties

  • Exact Mass: 365.16002287 g/mol
  • Monoisotopic Mass: 365.16002287 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 104
  • Molecular Weight: 365.4

3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide Pricemore >>

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Additional information on 3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide

Comprehensive Analysis of 3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide (CAS No. 2210139-10-7)

In the rapidly evolving field of medicinal chemistry and drug discovery, 3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide (CAS No. 2210139-10-7) has emerged as a compound of significant interest. This molecule, characterized by its unique benzodiazole and oxadiazole moieties, is being extensively studied for its potential applications in targeting various biological pathways. Researchers are particularly intrigued by its structural complexity, which combines a 1H-pyrazol-4-yl group with a propanamide backbone, offering a versatile scaffold for further modifications.

The compound's CAS No. 2210139-10-7 is frequently searched in academic databases and patent literature, reflecting its growing relevance in pharmaceutical R&D. Its 1,2,4-oxadiazol-5-ylmethyl segment is known to enhance binding affinity to specific protein targets, making it a candidate for drug development in areas such as oncology and neurology. Recent studies have highlighted its potential in modulating enzyme activity, a hot topic in the context of precision medicine and personalized therapeutics. This aligns with the current trend of exploring small-molecule inhibitors for tailored treatments.

One of the most discussed aspects of 3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide is its synthetic accessibility. Chemists are optimizing routes to improve yield and purity, addressing challenges like regioselectivity in the oxadiazole formation. The compound's 1H-benzodiazol-1-yl group also contributes to its stability under physiological conditions, a critical factor for bioavailability—a key concern in drug design forums and AI-driven molecular modeling platforms.

From a commercial perspective, suppliers of CAS No. 2210139-10-7 are noting increased demand from biotech startups and academic labs. This surge is driven by its inclusion in high-throughput screening libraries for drug repurposing projects, another trending topic in post-pandemic research. The compound's propanamide linker is often compared to other heterocyclic amides in discussions about structure-activity relationships (SAR), a frequent search query among medicinal chemists.

Environmental and safety profiles of 3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide are also under scrutiny, as regulatory agencies emphasize green chemistry principles. Computational toxicology tools predict low ecotoxicity, aligning with the industry's shift toward sustainable drug development. This aspect resonates with ESG (Environmental, Social, and Governance) metrics now prioritized by investors.

In summary, CAS No. 2210139-10-7 represents a convergence of innovative chemistry and therapeutic potential. Its multifaceted applications—from kinase inhibition to neuroprotective effects—ensure its place in contemporary research dialogues. As AI-assisted drug discovery accelerates, this compound's molecular descriptors are likely to feature prominently in machine learning datasets, further cementing its scientific importance.

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